

Technical Guide: NVS-CECR2-1 Stability & Optimization

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Compound of Interest

Compound Name: NVS-CECR2-1

Cat. No.: B1574389

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Welcome to the technical support center for **NVS-CECR2-1**. This guide is engineered to address the specific stability challenges associated with this potent CECR2 bromodomain inhibitor. As a chemical probe, the integrity of **NVS-CECR2-1** is paramount; even minor degradation products can introduce off-target effects that invalidate epigenetic screening data.

This guide moves beyond basic datasheet instructions to explain the physics of compound stability, ensuring your experimental data remains robust and reproducible.

Part 1: Core Stability & Storage Architecture

Q: What is the absolute stability limit of NVS-CECR2-1 at -20°C?

A: Stability depends entirely on the physical state of the compound (Solid vs. Solution).

Physical State	Storage Temp	Stability Window	Critical Condition
Lyophilized Solid	-20°C	36 Months	Must be Desiccated. Protect from light.
DMSO Solution	-20°C	< 1 Month	Single-Use Aliquots Only.
Aqueous Media	+4°C / RT	< 24 Hours	Prone to rapid precipitation.

The Scientist's Insight (The "Why"): While the solid powder is robust, **NVS-CECR2-1** in DMSO solution is thermodynamically driven toward degradation and precipitation over time. Unlike some inhibitors that are stable for years in DMSO, **NVS-CECR2-1** has a recommended shelf life of only 1 month once reconstituted. This is likely due to the potential for slow oxidation or hydrolysis of the sulfonamide or pyrimidine moieties when trace water (hygroscopicity of DMSO) is introduced.

Q: What is the freeze-thaw limit for NVS-CECR2-1?

A: Zero to One. We strongly recommend a Single-Use Aliquot Strategy.

- The Risk: Every freeze-thaw cycle introduces a phase transition where the compound concentrates in the unfrozen liquid fraction before solidifying, potentially causing micro-precipitation. Furthermore, opening a cold vial introduces atmospheric moisture (condensation) into the DMSO, which accelerates hydrolytic degradation.
- The Limit: If you must re-freeze, do not exceed one additional cycle. Discard any aliquot that has been thawed twice.

Part 2: Visualizing the Handling Workflow

The following diagram illustrates the "Chain of Custody" for maintaining compound integrity from the vial to the assay plate.



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Figure 1: Optimal handling workflow emphasizing the "Single-Use" pathway to prevent freeze-thaw degradation.

Part 3: Troubleshooting Experimental Variability

Q: I see precipitation when adding the inhibitor to my cell culture media. Why?

A: This is a "Crash-Out" event caused by low aqueous solubility. **NVS-CECR2-1** is highly lipophilic (cLogP ~4.5). When a high-concentration DMSO stock (e.g., 10 mM) is chemically "shocked" by rapid addition to water, the compound precipitates before it can disperse.

The Fix: Serial Dilution Protocol Do not pipette 10 mM stock directly into the well. Use an intermediate dilution step:

- Stock: 10 mM in DMSO.
- Intermediate: Dilute 1:100 into media (or PBS) to create a 100 μ M (10x) working solution. Vortex immediately and vigorously.
- Final: Add the 10x solution to your cells to achieve 1 μ M.
 - Result: This ensures the DMSO concentration remains constant and the compound stays soluble.

Q: My IC50 values are shifting (compound seems less potent).

A: This is the primary indicator of DMSO hydration. DMSO is hygroscopic; it pulls water from the air. If your stock vial has been opened multiple times, the water content in the DMSO may have risen to 1-2%.

- Mechanism: Water in the stock solution decreases the solubility of **NVS-CECR2-1**, causing invisible micro-aggregates to form. These aggregates do not bind the CECR2 bromodomain effectively, artificially inflating your IC50.
- Solution: Discard the current stock. Reconstitute a fresh vial and immediately create single-use aliquots (e.g., 10 μ L or 20 μ L) to eliminate headspace and moisture exposure.

Part 4: Reconstitution Protocol (Self-Validating)

Objective: Create a 10 mM Stock Solution. Molecular Weight: 495.68 g/mol [1][2]

Step-by-Step:

- Equilibration: Remove the vial from -20°C and let it sit at Room Temperature (RT) for 15 minutes inside the desiccator.
 - Why? Opening a cold vial causes condensation to form on the powder, which will degrade the compound once dissolved.
- Solvent Choice: Use anhydrous, cell-culture grade DMSO (≥99.9%).
- Calculation:
 - For 1 mg of **NVS-CECR2-1**: Add 201.7 μL of DMSO.
 - For 5 mg of **NVS-CECR2-1**: Add 1.009 mL of DMSO.
- Dissolution: Vortex for 30 seconds. Inspect visually. The solution should be clear and yellow/colorless. If particles remain, sonicate for 5 seconds.
- Aliquoting: Immediately dispense into PCR tubes or amber microcentrifuge tubes.
- Storage: Store at -20°C. Label with the date. Discard after 30 days.

References

- Structural Genomics Consortium (SGC). **NVS-CECR2-1** Chemical Probe Profile. [1][3] The SGC. [1][3][4][5][6] [[Link](#)]
- Chemical Probes Portal. **NVS-CECR2-1** Review and Expert Ratings. Chemical Probes Portal. [4][7] [[Link](#)]

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